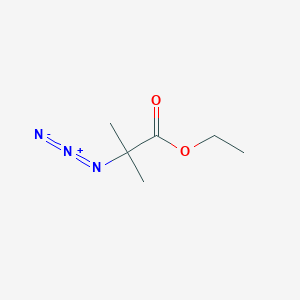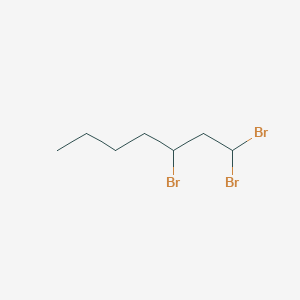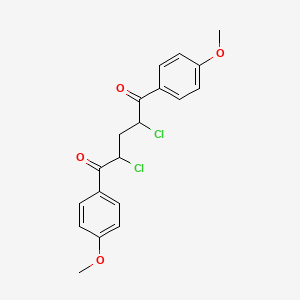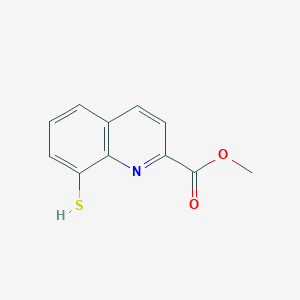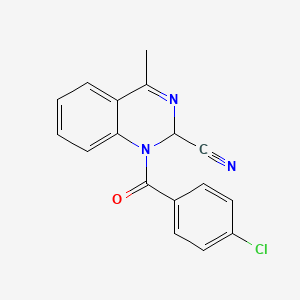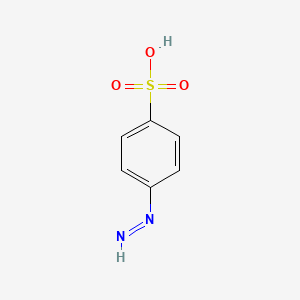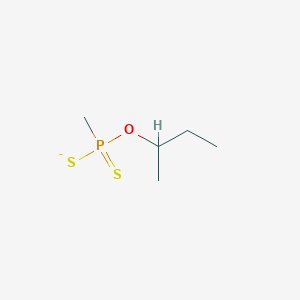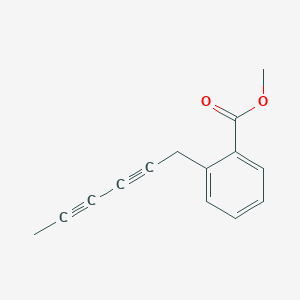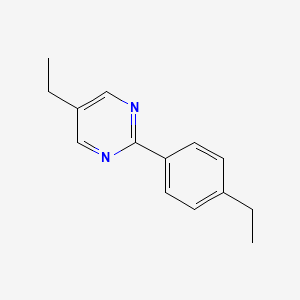
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-: is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl group at the 5-position and a 4-ethylphenyl group at the 2-position of the pyrimidine ring. The molecular formula of this compound is C14H16N2 , and it has a molecular weight of 212.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 5-ethyl-2-(4-ethylphenyl)-pyrimidine, can be achieved through various methods. One common approach involves the ZnCl2-catalyzed three-component coupling reaction . This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives in a single step . Another method involves the NH4I-promoted three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, which provides a broad range of substituted pyrimidines under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. The Cu-catalyzed cyclization of ketones with nitriles is one such method, which allows for the economical synthesis of diversely functionalized pyrimidines under basic conditions . This method shows broad substrate scope and tolerates many important functional groups.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, pyrimidine derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, and its derivatives have shown potential in various biological and medicinal applications. They exhibit anti-inflammatory, antiviral, and anticancer activities . These compounds are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable intermediates in the synthesis of various commercial products .
Wirkmechanismus
The mechanism of action of pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase , which are involved in inflammatory processes . Additionally, it may interact with nuclear factor κB (NF-κB) and other transcription factors to modulate gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 4,7-Dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one
Comparison: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit enhanced anti-inflammatory and antiviral activities due to the presence of the ethyl and ethylphenyl groups . These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
98495-10-4 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
5-ethyl-2-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-13(8-6-11)14-15-9-12(4-2)10-16-14/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZWNGPISEADEUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC=C(C=N2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


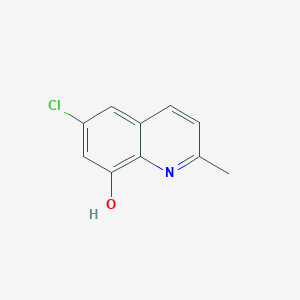
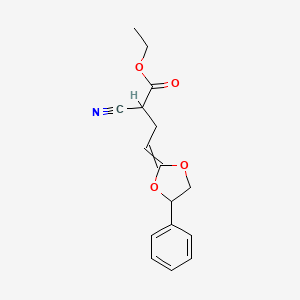
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)

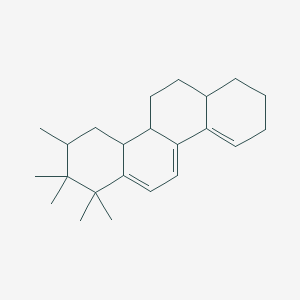
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
